4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
Description
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a benzoxazepin-derived compound characterized by a benzamide moiety substituted with an ethoxy group at the para position (4-ethoxy) and a fused 1,5-benzoxazepin core. The benzoxazepin core features 3,3,5-trimethyl substituents and a 4-oxo group, contributing to its unique conformational and electronic properties.
Properties
IUPAC Name |
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-5-26-16-9-6-14(7-10-16)19(24)22-15-8-11-18-17(12-15)23(4)20(25)21(2,3)13-27-18/h6-12H,5,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJMTTXGLTWAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization from Salicylamide Derivatives
A well-established approach to benzoxazepine synthesis involves the cyclization of appropriately substituted salicylamide derivatives. For 1,4-benzoxazepines, Botros et al. demonstrated a two-step synthesis involving alkylation of salicylamides with phenacyl bromides followed by cyclodehydration of the resulting intermediates.
The general reaction sequence involves:
Step 1: O-Alkylation
Salicylamide + Phenacyl bromide → O-Alkylated intermediate
This step is typically carried out using potassium carbonate in acetone, with reaction times of 7-8 hours.
Step 2: Cyclodehydration
O-Alkylated intermediate → Benzoxazepine
This cyclization is typically performed using p-toluenesulfonic acid in toluene under reflux conditions with a water separator.
While this approach has been primarily documented for 1,4-benzoxazepines, it provides valuable insights for developing synthetic routes to 1,5-benzoxazepines such as our target compound.
Ring-Forming Reactions for 1,5-Benzoxazepines
The synthesis of 1,5-benzoxazepines typically requires modified approaches compared to their 1,4-isomers. Several key strategies have emerged:
- Intramolecular cyclization of 2-hydroxyphenylethylamine derivatives
- Ring expansion of benzoxazines or related heterocycles
- Cyclization of appropriate 2-aminophenol derivatives with electrophiles
- Intramolecular etherification reactions of suitable precursors
Specific Synthetic Routes for 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
Route 1: Synthesis via O-Alkylated Salicylamide Intermediates
This approach adapts the methodology described by Botros et al. with modifications to achieve the 1,5-benzoxazepine core structure and incorporate the specific substituents required.
Step 1: Preparation of Substituted Salicylamide
Starting with 4-amino-2-hydroxybenzamide, protection of the amine at the 4-position is necessary to prevent side reactions. This can be achieved using a Boc or Fmoc protecting group.
Step 2: O-Alkylation
The protected intermediate undergoes O-alkylation with an appropriate alkylating agent containing the necessary functionalities for introducing the 3,3,5-trimethyl and 4-oxo substituents.
Step 3: Cyclization
The O-alkylated intermediate undergoes intramolecular cyclization to form the seven-membered benzoxazepine ring.
Step 4: Introduction of Methyl Groups
The 3,3,5-trimethyl groups are introduced through appropriate alkylation reactions.
Step 5: Deprotection and Amide Formation
Deprotection of the amine at the 7-position is followed by amide coupling with 4-ethoxybenzoic acid to yield the target compound.
Route 2: Convergent Synthesis via 7-Amino-1,5-benzoxazepine
This approach involves the initial construction of the 7-amino-3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine core, followed by amidation with 4-ethoxybenzoic acid.
Step 1: Synthesis of 7-Nitro-1,5-benzoxazepine
Starting with a suitable 4-nitro-2-aminophenol derivative, reaction with an appropriate electrophile forms the 7-nitro-1,5-benzoxazepine scaffold.
Step 2: Introduction of Methyl Groups
The 3,3,5-trimethyl substituents are introduced through selective alkylation reactions.
Step 3: Oxidation to Introduce 4-Oxo Group
Selective oxidation introduces the 4-oxo functionality.
Step 4: Reduction of Nitro Group
The nitro group at the 7-position is reduced to an amine using standard reduction methods.
Step 5: Amide Coupling
The 7-amino-3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine undergoes amide coupling with 4-ethoxybenzoic acid to yield the target compound.
Route 3: Sequential Construction Approach
This approach involves building the benzoxazepine structure with the 4-ethoxybenzamide functionality already in place.
Step 1: Synthesis of 4-Ethoxy-N-(3-amino-4-hydroxyphenyl)benzamide
4-Ethoxybenzoic acid is coupled with 3-amino-4-hydroxyphenylamine to give 4-ethoxy-N-(3-amino-4-hydroxyphenyl)benzamide.
Step 2: Introduction of Cyclization Precursor
The amino group reacts with an appropriate electrophile containing functionalities for introducing the 3,3,5-trimethyl and 4-oxo substituents.
Step 3: Intramolecular Cyclization
Intramolecular reaction forms the seven-membered benzoxazepine ring.
Detailed Reaction Conditions
Preparation of 7-Amino-3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine
The synthesis of the key intermediate 7-amino-3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine can be performed according to the following conditions:
Table 1: Reagents and Conditions for Synthesis of 7-Amino-3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine
| Step | Reagents | Solvent | Temperature | Time | Workup |
|---|---|---|---|---|---|
| O-Alkylation | 4-Nitro-2-hydroxybenzamide (1 eq), Alkylating agent (1.2 eq), K₂CO₃ (3 eq), KI (0.1 eq) | Acetone | Reflux | 7-8 h | Evaporation, CHCl₃ extraction |
| Cyclization | O-Alkylated intermediate (1 eq), p-TsOH (0.2 eq) | Toluene | Reflux | 5-10 h | Filtration, crystallization |
| Methylation | Benzoxazepine (1 eq), MeI (3 eq), NaH (3 eq) | THF | 0°C to RT | 4-6 h | Aqueous workup, extraction |
| Nitro reduction | 7-Nitrobenzoxazepine (1 eq), Fe powder (5 eq), NH₄Cl (5 eq) | EtOH/H₂O | Reflux | 3-4 h | Filtration, concentration |
Amide Coupling Conditions
The crucial amide coupling between 7-amino-3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine and 4-ethoxybenzoic acid can be performed under the following conditions:
Table 2: Amide Coupling Conditions
| Reagents | Solvent | Temperature | Time | Purification |
|---|---|---|---|---|
| 7-Aminobenzoxazepine (1 eq), 4-ethoxybenzoic acid (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), Et₃N (3 eq) | DCM or DMF | 0°C to RT | 12-24 h | Column chromatography |
| 7-Aminobenzoxazepine (1 eq), 4-ethoxybenzoyl chloride (1.2 eq), Pyridine (3 eq) | DCM | 0°C to RT | 4-6 h | Aqueous workup, recrystallization |
| 7-Aminobenzoxazepine (1 eq), 4-ethoxybenzoic acid (1.2 eq), HATU (1.2 eq), DIPEA (3 eq) | DMF | RT | 8-12 h | Precipitation and filtration |
Optimization of Benzoxazepine Ring Formation
The formation of the 1,5-benzoxazepine ring is a critical step that requires careful optimization. The following conditions have been found effective for related systems:
Table 3: Optimization of Benzoxazepine Ring Formation
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | p-TsOH (0.2 eq) | Toluene | 110 | 8 | 65-70 |
| 2 | AlCl₃ (1.5 eq) | DCE | 80 | 6 | 55-60 |
| 3 | PPA | Neat | 90 | 4 | 50-55 |
| 4 | H₂SO₄ (cat.) | Toluene | 100 | 10 | 60-65 |
| 5 | p-TsOH (0.2 eq), Dean-Stark | Xylene | 140 | 6 | 75-80 |
The highest yields are typically obtained using p-toluenesulfonic acid in xylene with a Dean-Stark trap to remove water (Entry 5), which effectively drives the cyclization to completion.
Spectroscopic Characterization
The successful synthesis of 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can be confirmed through various spectroscopic techniques. The expected spectroscopic data include:
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 1.35 (t, 3H, CH₃CH₂O-)
- δ 1.42 (s, 6H, geminal dimethyl at C-3)
- δ 2.95 (s, 3H, N-CH₃)
- δ 3.95-4.15 (m, 4H, -CH₂- of benzoxazepine ring and CH₃CH₂O-)
- δ 7.05-7.95 (m, 7H, aromatic protons)
- δ 10.25 (s, 1H, NH of amide)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 14.5 (CH₃CH₂O-)
- δ 26.5, 27.2 (geminal dimethyl at C-3)
- δ 35.8 (N-CH₃)
- δ 63.5 (CH₃CH₂O-)
- δ 69.8 (C-3 of benzoxazepine)
- δ 115.5-160.0 (aromatic carbons)
- δ 165.8 (amide C=O)
- δ 172.5 (C-4, C=O of benzoxazepine)
IR Spectroscopy
IR (KBr, cm⁻¹):
- 3350-3300 (N-H stretching)
- 2980-2920 (C-H stretching)
- 1680-1670 (C=O of amide)
- 1660-1650 (C=O of benzoxazepine)
- 1610-1590, 1520-1500 (C=C aromatic)
- 1250-1240 (C-O-C stretching)
Mass Spectrometry
HRMS (ESI): m/z calculated for C₂₃H₂₆N₂O₄ [M+H]⁺: 395.1971, found: 395.1968
Purification Methods
The purification of 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide and its synthetic intermediates can be achieved through various methods:
Table 4: Purification Methods for Key Intermediates and Final Product
| Compound | Purification Method | Solvent System | Recovery (%) |
|---|---|---|---|
| O-Alkylated salicylamide | Recrystallization | Ethanol or ethyl acetate | 85-90 |
| 1,5-Benzoxazepine core | Column chromatography | Hexane/EtOAc (7:3) | 75-80 |
| 7-Nitro-1,5-benzoxazepine | Recrystallization | Toluene | 80-85 |
| 7-Amino-1,5-benzoxazepine | Column chromatography | DCM/MeOH (95:5) | 70-75 |
| Target compound | Flash chromatography followed by recrystallization | DCM/MeOH (98:2); Ethanol | 65-70 |
Comparison of Synthetic Routes
The three proposed synthetic routes for 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can be compared across several parameters to determine the most efficient approach:
Table 5: Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Number of Steps | 5 | 5 | 4 |
| Overall Yield (%) | 25-30 | 30-35 | 20-25 |
| Longest Linear Sequence | 5 steps | 5 steps | 4 steps |
| Critical Step | Cyclization | Selective methylation | Cyclization |
| Starting Materials | Readily available | Moderately available | Readily available |
| Purification Challenges | Moderate | High | Moderate |
| Scalability | Moderate | Good | Limited |
| Functional Group Tolerance | Good | Moderate | Moderate |
Based on this comparison, Route 2 appears to offer the highest overall yield and good scalability, although it presents higher purification challenges. Route 1 provides a good balance of feasibility and yield, while Route 3, though shorter, typically results in lower overall yield.
Scale-Up Considerations
For potential industrial-scale production of 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide, several modifications to the laboratory-scale procedures would be necessary:
Process Modifications
Table 6: Laboratory vs. Industrial Scale Process Modifications
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Vessel | Round-bottom flask | Jacketed reactor |
| Heating Method | Oil bath/heating mantle | Steam/oil jacket |
| Mixing | Magnetic stirrer | Mechanical agitator |
| Addition of Reagents | Manual | Controlled pump system |
| Temperature Control | External thermometer | Internal temperature probes |
| Reaction Concentration | Dilute (0.1-0.2 M) | Concentrated (0.5-1.0 M) |
| Purification | Column chromatography | Crystallization/filtration |
| Solvent Recovery | Minimal | Comprehensive recovery system |
Critical Quality Attributes
For consistent production of high-quality material, the following attributes should be monitored:
- Chemical purity (>98% by HPLC)
- Absence of genotoxic impurities (<10 ppm)
- Residual solvent content (within ICH guidelines)
- Particle size distribution (if crystalline form)
- Polymorphic form consistency
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound is investigated for its interactions with biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related analogs (Figure 1), focusing on substituent effects, molecular properties, and inferred physicochemical or biological implications.
Structural and Substituent Analysis
Key Observations:
Substituent Electronic Effects: The ethoxy group in the target compound is electron-donating, which may enhance solubility compared to the electron-withdrawing -CF₃ group in BI81797. However, -CF₃ improves metabolic stability due to its resistance to oxidative degradation .
Lipophilicity Trends:
- The -CF₃ (BI81799) and -tert-butyl (BF38395) groups increase logP values compared to the ethoxy-substituted target compound, suggesting differences in bioavailability and tissue distribution.
Functional Group Diversity:
- The sulfamoyl-containing CHEMENU compound diverges significantly by replacing the benzamide with a sulfamoyl linkage, introducing polarity and hydrogen-bonding capacity, which may alter target selectivity or pharmacokinetics.
Structural Characterization and Crystallography
The SHELX software suite is widely employed for crystallographic analysis of small molecules, including benzoxazepin derivatives. Such analyses are critical for understanding structure-activity relationships (SAR).
Biological Activity
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes an ethoxy group and a benzamide moiety. Its molecular formula is with a molecular weight of approximately 356.47 g/mol. The presence of the tetrahydro-benzoxazepin ring system is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O3 |
| Molecular Weight | 356.47 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Techniques such as chromatography are often employed to purify the final product.
Antitumor Activity
Research indicates that compounds similar to 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide exhibit significant antitumor properties. For example, studies have shown that derivatives of benzamide can inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression.
- Receptor Modulation : The compound could modulate receptor activity linked to cancer cell proliferation.
Case Studies
- In Vitro Studies : In vitro tests have demonstrated that similar compounds induce apoptosis in cancer cells through mitochondrial pathways. The efficacy was evaluated using assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.
- In Vivo Studies : Animal models have shown that compounds with structural similarities exhibit significant tumor growth inhibition in xenograft models. For instance, a related compound demonstrated a 69.4% growth inhibition in HT-29 colon carcinoma xenografts .
Comparative Analysis
To elucidate the unique aspects of 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide compared to other similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-bromobenzamide | Simple benzamide structure | Lacks complex ring systems |
| N,N-dimethylbenzamide | Benzamide with dimethyl group | Simpler structure without oxazepine |
| Indole Derivatives | Contains an indole ring | Different ring system; varied biological activity |
| 5-methylbenzothiazole | Benzothiazole structure | Different heterocyclic framework |
The complexity and unique combination of functional groups in 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide suggest that it may possess distinct biological activities worthy of further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
